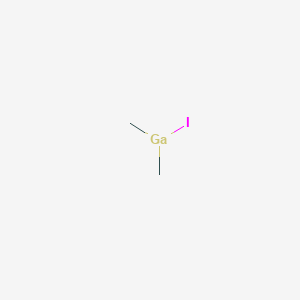
Iodo(dimethyl)gallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodo(dimethyl)gallane is a chemical compound that features a gallium atom bonded to two methyl groups and one iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Iodo(dimethyl)gallane typically involves the reaction of gallium trichloride with methyl iodide in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
GaCl3+2CH3I→Ga(CH3)2I+2Cl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Iodo(dimethyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide and methyl iodide.
Reduction: Reduction reactions can lead to the formation of gallium metal and methane.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Gallium oxide and methyl iodide.
Reduction: Gallium metal and methane.
Substitution: Various halogenated gallium compounds.
Aplicaciones Científicas De Investigación
Iodo(dimethyl)gallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medical imaging and as a therapeutic agent.
Industry: this compound is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of Iodo(dimethyl)gallane involves its interaction with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and as a reagent in organic synthesis. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Trimethylgallane: Similar in structure but with three methyl groups instead of two methyl groups and one iodine atom.
Iodo(trimethyl)silane: Contains a silicon atom instead of gallium, with similar reactivity.
Dimethylgallium chloride: Similar structure but with chlorine instead of iodine.
Uniqueness: Iodo(dimethyl)gallane is unique due to the presence of both methyl groups and an iodine atom bonded to the gallium center. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and materials science.
Propiedades
Número CAS |
18424-88-9 |
|---|---|
Fórmula molecular |
C2H6GaI |
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
iodo(dimethyl)gallane |
InChI |
InChI=1S/2CH3.Ga.HI/h2*1H3;;1H/q;;+1;/p-1 |
Clave InChI |
LBDHTXFCXIFNAZ-UHFFFAOYSA-M |
SMILES canónico |
C[Ga](C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


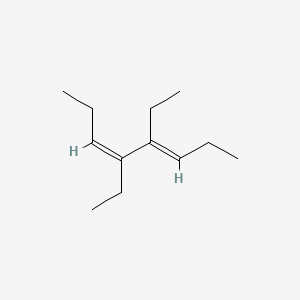
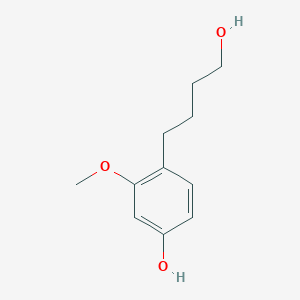
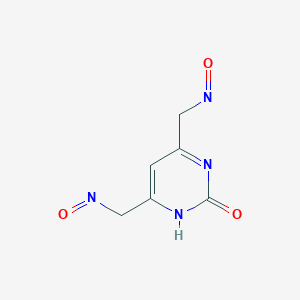

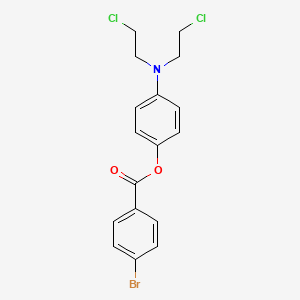
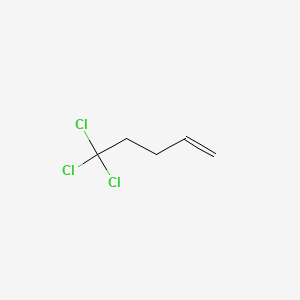
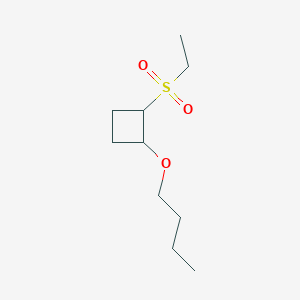
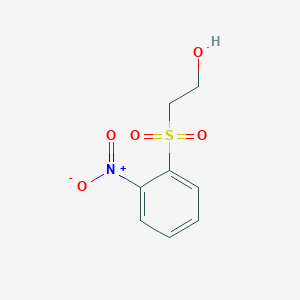

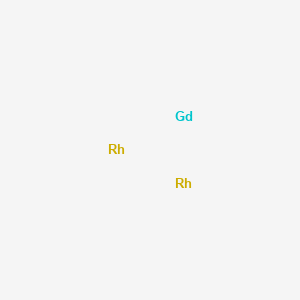
![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)



